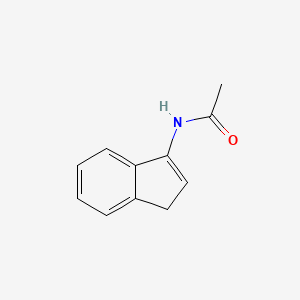

N-(1H-inden-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(3H-inden-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWPEILEHUVOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313158 | |

| Record name | N-1H-Inden-3-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204519-27-7 | |

| Record name | N-1H-Inden-3-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204519-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1H-Inden-3-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for N 1h Inden 3 Yl Acetamide

Established Synthetic Pathways for N-(1H-inden-3-yl)acetamide and Related Structural Motifs

The core of synthesizing this compound lies in the effective formation of the C-N bond at the 3-position of the indene (B144670) ring, followed by the creation of the amide linkage. The synthetic strategy can be logically divided into two primary stages: the synthesis of the 3-aminoindene precursor and its subsequent acetylation.

Precursor Compounds and Reagent Systems in Indene-Acetamide Synthesis

A plausible and efficient route to this compound commences with the commercially available 1-indanone (B140024). This starting material provides a robust entry point to the desired 3-substituted indene system. The key transformation involves the conversion of the ketone functionality of 1-indanone into an amine group at the same position, which upon tautomerization, would yield the desired 3-aminoindene.

One established method for such a transformation is reductive amination . This one-pot reaction involves the treatment of a ketone, in this case, 1-indanone, with ammonia (B1221849) in the presence of a reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.

Alternatively, a two-step process can be employed. First, 1-indanone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 1-indanone oxime. Subsequently, the oxime can be reduced to 1-aminoindane. A variety of reducing agents are effective for oxime reduction, including catalytic hydrogenation (e.g., H₂ over Palladium or Nickel catalysts) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). google.com The resulting 1-aminoindane is in equilibrium with its tautomer, the desired 3-aminoindene.

Once the 3-aminoindene precursor is obtained, the final step is the formation of the acetamide (B32628). This is a standard acylation reaction, typically achieved by treating the amine with an acetylating agent. The most common and effective acetylating agents for this purpose are acetic anhydride (B1165640) or acetyl chloride . The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction.

The following table summarizes the key precursor compounds and reagents involved in the proposed synthetic pathway:

| Reaction Step | Starting Material | Key Reagents | Intermediate/Product |

| Amination | 1-Indanone | Ammonia, Sodium Cyanoborohydride | 3-Aminoindene |

| Oximation/Reduction | 1-Indanone | Hydroxylamine, then H₂/Pd or LiAlH₄ | 3-Aminoindene |

| Acetylation | 3-Aminoindene | Acetic Anhydride or Acetyl Chloride, Pyridine | This compound |

Strategic Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound can be significantly enhanced by the careful optimization of reaction conditions for each step. Drawing parallels from the synthesis of structurally related indole-acetamides, several parameters can be fine-tuned to maximize yield and purity while minimizing reaction times and side-product formation.

For the reductive amination of 1-indanone, the choice of reducing agent is critical. Sodium cyanoborohydride is often preferred due to its mildness and selectivity for the iminium ion over the ketone, which minimizes the formation of the corresponding alcohol as a byproduct. The pH of the reaction medium also plays a crucial role; a slightly acidic pH (typically 4-6) is optimal for imine formation without deactivating the amine nucleophile. The concentration of ammonia and the reaction temperature are other variables that can be adjusted to drive the reaction to completion.

In the case of the oxime reduction , the choice between catalytic hydrogenation and chemical reduction depends on the desired scale and the presence of other functional groups. Catalytic hydrogenation is generally cleaner and avoids the use of stoichiometric metal hydrides, but it may require specialized equipment. The catalyst loading, hydrogen pressure, and solvent choice are key parameters to optimize. For chemical reduction with LiAlH₄, careful control of the temperature (typically starting at 0 °C and slowly warming to room temperature) is essential to manage the exothermic nature of the reaction and prevent over-reduction or side reactions.

For the final acetylation step, the reaction rate and yield can be influenced by the choice of solvent, base, and temperature. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used. The stoichiometry of the acetylating agent and the base should be carefully controlled to ensure complete conversion of the amine without leading to side reactions. The reaction is often run at room temperature, but gentle heating may be employed to accelerate the conversion if necessary.

A systematic approach to optimization, such as Design of Experiments (DoE), could be employed to efficiently explore the interplay of these variables and identify the optimal conditions for the synthesis of this compound.

Development and Mechanistic Insights into Novel Synthetic Approaches

While the proposed pathway represents a robust and logical approach, ongoing research in organic synthesis continually provides new methodologies that could be adapted for the preparation of this compound, potentially offering improved efficiency, sustainability, and scalability.

Investigation of Reaction Mechanisms in Contemporary this compound Syntheses

The mechanism of reductive amination begins with the nucleophilic attack of ammonia on the carbonyl carbon of 1-indanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The hydride from the reducing agent (e.g., NaBH₃CN) then attacks the electrophilic carbon of the iminium ion to yield the amine product. The selectivity of NaBH₃CN for the iminium ion over the ketone is attributed to the greater electrophilicity of the iminium ion.

The acetylation of the amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoindene attacks the electrophilic carbonyl carbon of acetic anhydride or acetyl chloride. This forms a tetrahedral intermediate. In the case of acetic anhydride, the intermediate collapses with the expulsion of an acetate (B1210297) ion as the leaving group. For acetyl chloride, a chloride ion is expelled. The base present in the reaction mixture then deprotonates the resulting positively charged nitrogen to yield the final neutral acetamide product.

Application of Green Chemistry Principles in Scalable Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to enhance its environmental sustainability, particularly for large-scale production.

For the amination step, exploring biocatalytic approaches using transaminases could offer a green alternative to traditional reductive amination. Transaminases can catalyze the conversion of ketones to amines with high enantioselectivity, using an amino donor in an aqueous medium under mild conditions. This would eliminate the need for metal hydrides and organic solvents.

In the acetylation step, the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better environmental profiles than traditional chlorinated solvents, could be investigated. Furthermore, exploring catalytic acetylation methods that avoid the use of stoichiometric amounts of base could reduce waste generation. For instance, the use of solid acid or base catalysts that can be easily recovered and reused would be a significant improvement.

Another green chemistry consideration is atom economy . The proposed synthesis has a reasonably good atom economy, particularly if acetic anhydride is used as the acetylating agent, as the byproduct is acetic acid, which is less hazardous than hydrochloric acid. Further improvements could be sought by designing a more convergent synthesis that minimizes the number of steps and isolates.

The following table provides a summary of potential green chemistry applications for the synthesis of this compound:

| Reaction Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Amination | Reductive amination with NaBH₃CN in an organic solvent. | Biocatalytic amination using transaminases in an aqueous medium. | Use of renewable feedstocks, safer solvents and reagents, catalysis. |

| Acetylation | Acetylation with acetic anhydride/acetyl chloride and a stoichiometric base in a chlorinated solvent. | Use of greener solvents (e.g., 2-MeTHF), catalytic amount of a reusable solid base. | Safer solvents and auxiliaries, catalysis, waste prevention. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign, aligning with the goals of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of N 1h Inden 3 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or predicted NMR data for N-(1H-inden-3-yl)acetamide could be located.

Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis

Specific chemical shift assignments and coupling constants for the protons and carbons of this compound are not available in the reviewed literature.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical and Conformational Analysis

There are no published studies detailing the use of 2D NMR techniques for the structural analysis of this compound.

Vibrational Spectroscopy (Infrared and Raman)

No experimental or predicted infrared or Raman spectra for this compound could be found.

Analysis of Characteristic Functional Group Frequencies and Molecular Vibrational Modes

An analysis of the characteristic vibrational frequencies for the functional groups present in this compound is not available.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, including precise molecular formula confirmation or fragmentation pathways, has been published for this compound.

Elucidation of Fragmentation Pathways and Precise Molecular Formula Confirmation

Information regarding the mass spectrometric fragmentation of this compound is not available.

X-ray Crystallography

Single Crystal Structure Determination and Analysis of Intramolecular Geometry

Information regarding the single-crystal structure determination for this compound is not available in the public domain based on the conducted search. Therefore, a detailed analysis of its intramolecular geometry, including specific bond lengths, bond angles, and torsion angles, cannot be provided.

Chemical Reactivity and Derivatization Strategies of N 1h Inden 3 Yl Acetamide

Transformations and Functional Group Modifications at the Acyl Amide Moiety

The acyl amide group in N-(1H-inden-3-yl)acetamide is a versatile functional handle for various chemical modifications.

The nitrogen atom of the amide group, while generally less nucleophilic than that of an amine due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, can still participate in nucleophilic reactions under certain conditions. Deprotonation with a strong base can generate an amidate anion, which is a more potent nucleophile. This anion can then react with various electrophiles.

N-Alkylation: The introduction of alkyl groups on the amide nitrogen can be achieved by treating this compound with a strong base followed by an alkyl halide. This reaction proceeds through an SN2 mechanism.

N-Acylation: Similarly, acylation at the nitrogen atom can be accomplished by reacting the corresponding amidate with an acyl chloride or anhydride (B1165640), leading to the formation of an imide derivative.

The amide bond itself is susceptible to nucleophilic attack, most notably hydrolysis.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for a nucleophilic attack by water. This ultimately leads to the formation of 3-amino-1H-indene and acetic acid. Basic hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the 3-amino-1H-indenyl anion, which is subsequently protonated.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-N-(1H-inden-3-yl)acetamide |

| N-Acylation | 1. Strong base (e.g., NaH) 2. Acyl chloride (RCOCl) or Anhydride ((RCO)2O) | N-acyl-N-(1H-inden-3-yl)acetamide (Imide derivative) |

| Acid Hydrolysis | Aqueous acid (e.g., H2SO4, HCl), Heat | 3-Amino-1H-indene and Acetic acid |

| Base Hydrolysis | Aqueous base (e.g., NaOH, KOH), Heat | 3-Amino-1H-indene and Acetate (B1210297) salt |

Selective Functionalization of the Indene (B144670) Core

The indene core of this compound provides two distinct regions for functionalization: the aromatic benzene (B151609) ring and the five-membered cyclopentene (B43876) ring.

The acetamido group (-NHCOCH3) attached to the indene nucleus is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. Due to the fusion of the cyclopentene ring, the positions available for substitution on the benzene ring are C4, C5, C6, and C7. The directing effect of the acetamido group at the 3-position will primarily influence the electron density at the C4 and C6 positions, making them the most likely sites for electrophilic attack.

Common EAS reactions that can be envisaged for this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2), likely at the C4 or C6 position.

Halogenation: Reaction with halogens (Br2, Cl2) in the presence of a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst like AlCl3. These reactions are also expected to show regioselectivity for the C4 and C6 positions.

The five-membered ring of the indene system contains a double bond (vinylic positions) and an adjacent methylene (B1212753) group (allylic position).

Reactions at the Vinylic Positions: The double bond can undergo various addition reactions. For instance, catalytic hydrogenation would reduce the double bond to yield N-(2,3-dihydro-1H-inden-1-yl)acetamide. Electrophilic addition of halogens or hydrogen halides is also a possibility, though this might compete with substitution on the activated benzene ring.

Reactions at the Allylic Position: The allylic protons at the C1 position are susceptible to abstraction, leading to the formation of an allylic radical or anion. This allows for functionalization at this position. For example, allylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

Catalytic Transformations Involving this compound as a Substrate or Ligand Component

While specific examples of this compound in catalytic transformations are not extensively documented, its structure suggests potential applications.

As a substrate , the indene double bond can be a target for various catalytic reactions. Catalytic hydrogenation, as mentioned earlier, is a prime example. Other possibilities include catalytic dihydroxylation or epoxidation to introduce oxygen-containing functional groups.

As a ligand component , the nitrogen atom of the amide and the aromatic pi-system could potentially coordinate with metal centers. If derivatized to introduce stronger coordinating groups, such as phosphines or pyridyl moieties, the resulting molecules could serve as ligands in transition-metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. The chiral center at C3 (if the molecule is resolved into its enantiomers) could also make it a candidate for use in asymmetric catalysis.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations of this compound

The inherent structural features of this compound can lead to regioselective and stereoselective outcomes in more complex reactions.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effect of the acetamido group controls the position of incoming electrophiles on the benzene ring. In a highly regioselective reaction, one constitutional isomer is formed preferentially over others. For instance, in a reaction of 2-indolylmethanols with enamides catalyzed by AlCl3, various substituted this compound derivatives have been synthesized with high regioselectivity. mdpi.com

Stereoselectivity: this compound is a chiral molecule, possessing a stereocenter at the C3 position of the indene ring. This chirality can influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselectivity. For example, if a new stereocenter is created during a reaction, the existing stereocenter can favor the formation of one diastereomer over the other. This is particularly relevant in reactions involving the allylic or vinylic positions of the cyclopentene ring. The synthesis of specific stereoisomers of this compound derivatives often requires chiral starting materials or catalysts.

| Reaction Type | Functional Group | Regioselectivity/Stereoselectivity | Controlling Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Benzene Ring | Regioselective (C4 and C6 positions favored) | Directing effect of the acetamido group |

| Addition to Double Bond | Indene Double Bond | Can be stereoselective (syn- or anti-addition) | Reagent and catalyst used |

| Allylic Functionalization | Indene C1 Position | Can be stereoselective | Existing stereocenter at C3 |

Lack of Publicly Available Research Data for this compound Prevents In-Depth Analysis

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . Despite targeted searches aimed at uncovering information related to its molecular interactions, potential biological modulations, and cellular responses, no dedicated studies detailing its properties within the scope of the requested article outline could be identified.

The initial and subsequent search strategies were designed to retrieve information on computational ligand-target binding studies, in vitro mechanistic investigations, and cellular responses in controlled biological systems for this compound. This included queries for molecular docking, virtual screening, pharmacophore modeling, enzyme modulation, receptor binding, and cellular assays specifically associated with this compound.

The search results predominantly yielded studies on structurally related but distinct classes of compounds, most notably indole-3-acetamide (B105759) derivatives. While the indole (B1671886) and indene ring systems share some structural similarities, they are chemically distinct, and the biological and computational data for one cannot be extrapolated to the other. The strict requirement to focus solely on this compound means that information on these other compounds, while plentiful, falls outside the scope of the present article.

Specifically, no peer-reviewed articles, database entries, or other credible scientific sources were found that provided the following for this compound:

Computational Ligand-Target Binding Studies: No molecular docking simulations, virtual screening campaigns against specific biological targets, or pharmacophore models have been published.

In Vitro Mechanistic Investigations: There is no available data on its potential as an enzyme modulator, including quantitative kinetic analyses for targets such as α-amylase or tubulin. Furthermore, no receptor binding studies or ligand-protein interaction profiles could be located.

Cellular Responses in Controlled In Vitro Biological Systems: No studies describing the effects of this compound on cellular systems have been published.

Due to the absence of this fundamental scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound. The creation of such an article would require speculation and fabrication of data, which would be scientifically unsound.

Therefore, until research on this compound is conducted and published, a detailed exploration of its molecular interactions and potential biological modulations from in vitro and in silico perspectives, as requested, cannot be fulfilled.

Exploration of Molecular Interactions and Potential Biological Modulations of N 1h Inden 3 Yl Acetamide in Vitro and in Silico Perspectives

Cellular Responses in Controlled In Vitro Biological Systems

Analysis of Cellular Pathway Perturbations and Molecular Mechanisms of Action (e.g., cell cycle effects, apoptosis induction)

Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the cellular pathway perturbations or molecular mechanisms of action for the compound N-(1H-inden-3-yl)acetamide. There is a notable absence of published in vitro or in silico research investigating its effects on cellular processes such as the cell cycle or the induction of apoptosis. Consequently, its impact on specific signaling pathways, protein expression, or other molecular targets remains uncharacterized in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound Analogues (Theoretical and In Vitro Approaches)

Similarly, information regarding structure-activity relationship (SAR) studies for analogues of this compound is not available in the current body of scientific literature. No theoretical or in vitro studies appear to have been published that explore how structural modifications to the this compound scaffold affect its potential biological activity. The systematic investigation of how different functional groups or structural changes to the indenyl ring or the acetamide (B32628) side-chain influence its molecular interactions or biological effects has not been reported.

Q & A

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., methoxy): Enhance solubility and binding to hydrophobic pockets in target proteins (e.g., Bcl-2/Mcl-1 in anticancer studies) .

- Halogenation (e.g., Cl, F): Increases metabolic stability and modulates IC₅₀ values in cytotoxicity assays (e.g., derivatives with 4-chlorophenyl groups show IC₅₀ < 10 µM) .

- Hybrid Scaffolds : Combining indenyl with heterocycles (e.g., pyridine) improves selectivity in enzyme inhibition .

What computational methods are employed to predict the reactivity of this compound in drug design?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulates binding affinities to targets like Bcl-2 (e.g., Glide SP scoring in Schrödinger Suite) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., logP < 3 for optimal permeability) .

How should researchers address discrepancies in spectral data when synthesizing novel indenyl acetamides?

Q. Advanced Research Focus

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide δ 7.2–7.4 ppm for aromatic protons) .

- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., confirming trans-configuration in dihydroindenyl derivatives) .

- Dynamic NMR : Detects rotameric equilibria in amide bonds under variable-temperature conditions .

What are the challenges in determining the crystal structure of this compound derivatives?

Q. Advanced Research Focus

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate data interpretation.

- Disorder : Flexible acetamide side chains reduce diffraction quality. Solutions include low-temperature crystallography (100 K) and using bulky substituents to stabilize packing .

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small-molecule crystals (< 0.8 Å) .

How can structure-activity relationship (SAR) studies guide the design of bioactive indenyl acetamides?

Q. Advanced Research Focus

- Pharmacophore Mapping : Identify critical motifs (e.g., indenyl C3-acetamide for Bcl-2 binding) .

- Bioisosteric Replacement : Substitute labile groups (e.g., replacing nitro with cyano to reduce toxicity) .

- QSAR Models : Use regression analysis to correlate substituent electronegativity with anticancer activity (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.